molecular formula C23H18N2O4 B2458167 N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide CAS No. 923211-82-9

N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide

Cat. No. B2458167
CAS RN: 923211-82-9
M. Wt: 386.407
InChI Key: ZGTMACGYKFADLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide, also known as EPC-I, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPC-I belongs to the class of coumarin derivatives, which are known to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and the inflammatory response. Specifically, this compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators, as well as the activation of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and have antiviral activity. Additionally, this compound has been shown to have antioxidant properties and to be able to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide in lab experiments is its ability to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory and antiviral properties, which could be useful in the treatment of inflammatory and viral diseases. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer and study.

Future Directions

There are several future directions for the study of N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide. One area of research could focus on further elucidating the mechanism of action of this compound, in order to better understand its therapeutic potential. Additionally, further studies could investigate the potential use of this compound in combination with other drugs or therapies, in order to enhance its efficacy. Finally, future research could focus on developing more efficient and effective methods for synthesizing this compound, in order to make it more readily available for scientific study.

Synthesis Methods

N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide can be synthesized through a multi-step process that involves the condensation of 4-ethoxyphenyl hydrazine with ethyl acetoacetate, followed by cyclization with isonicotinoyl chloride. The resulting product is then subjected to further purification steps to obtain pure this compound.

Scientific Research Applications

N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Specifically, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models of arthritis. Additionally, this compound has been shown to have antiviral activity against several viruses, including influenza and herpes simplex virus.

properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-2-28-18-6-3-15(4-7-18)21-14-20(26)19-8-5-17(13-22(19)29-21)25-23(27)16-9-11-24-12-10-16/h3-14H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTMACGYKFADLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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